molecular formula C17H10NNaO3 B12293435 sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate

sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate

Cat. No.: B12293435
M. Wt: 299.25 g/mol
InChI Key: OIFZRMOFQUQCDD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate typically involves the functionalization of carbazole derivatives. One common method is the bromination of carbazole at specific positions, followed by subsequent reactions to introduce the hydroxy and carboxylate groups . The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole derivatives .

Mechanism of Action

The mechanism of action of sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C17H10NNaO3

Molecular Weight

299.25 g/mol

IUPAC Name

sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate

InChI

InChI=1S/C17H11NO3.Na/c19-16-8-15-12(7-13(16)17(20)21)11-5-9-3-1-2-4-10(9)6-14(11)18-15;/h1-8,18-19H,(H,20,21);/q;+1/p-1

InChI Key

OIFZRMOFQUQCDD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC(=C(C=C4N3)O)C(=O)[O-].[Na+]

Origin of Product

United States

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